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Compound of Interest

Compound Name:
N-(4-methoxyphenyl)-2-

butenamide

Cat. No.: B374900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines the potential therapeutic targets of N-(4-
methoxyphenyl)-2-butenamide based on the known biological activities of structurally similar

compounds. As of the date of this document, N-(4-methoxyphenyl)-2-butenamide is not a

well-characterized compound in publicly available scientific literature. Therefore, the targets

and mechanisms described herein are hypothetical and require experimental validation.

Introduction
N-(4-methoxyphenyl)-2-butenamide is a small molecule with a chemical structure that

suggests potential interactions with various biological targets. The presence of the N-(4-

methoxyphenyl) group and a butenamide core is found in several classes of compounds with

demonstrated therapeutic activities. This guide explores two primary, hypothesized therapeutic

avenues for N-(4-methoxyphenyl)-2-butenamide: anticancer activity through tubulin

polymerization inhibition and anti-inflammatory effects via the inhibition of cyclooxygenase

(COX) and 5-lipoxygenase (5-LOX) enzymes.

Hypothesized Therapeutic Target 1: Tubulin
(Anticancer)
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Several compounds containing the N-(4-methoxyphenyl) moiety have been identified as potent

inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule

dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly proliferating

cancer cells. One such example is (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-

cyclopenta[d]pyrimidin-4-aminium chloride, which has demonstrated potent cytotoxic and

antitubulin effects[1].

Quantitative Data for Structurally Related Antitubulin
Agents
The following table summarizes the in vitro activity of a structurally related compound with

antitubulin properties.
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Compound Cell Line Assay
IC50/GI50/EC5
0 (µM)

Reference

(R,S)-N-(4-

methoxyphenyl)-

N,2,6-trimethyl-

6,7-dihydro-5H-

cyclopenta[d]pyri

midin-4-aminium

chloride

MDA-MB-435
Inhibition of

Proliferation

Not Specified

(nM range)
[1]

(S)-enantiomer

of above

Panel of 60

tumor cell lines
Cytotoxicity

10- to 88-fold

more potent than

(R)-isomer

[1]

(R,S)-1•HCl MDA-MB-435
Inhibition of

Proliferation
Not Specified

(S)-1•HCl MDA-MB-435
Inhibition of

Proliferation
Not Specified

(R)-1•HCl MDA-MB-435
Inhibition of

Proliferation
Not Specified

(R,S)-1•HCl A-10
Microtubule

Depolymerization
Not Specified

(S)-1•HCl A-10
Microtubule

Depolymerization
Not Specified

(R)-1•HCl A-10
Microtubule

Depolymerization
Not Specified

Signaling Pathway: Microtubule Dynamics
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Caption: Hypothesized mechanism of N-(4-methoxyphenyl)-2-butenamide in disrupting

microtubule dynamics.

Experimental Protocols
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin

into microtubules.

Materials:

Purified tubulin (e.g., bovine brain tubulin)

GTP solution

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

Glycerol

Test compound (N-(4-methoxyphenyl)-2-butenamide) dissolved in a suitable solvent (e.g.,

DMSO)
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Positive control (e.g., colchicine)

Negative control (solvent vehicle)

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a tubulin solution in ice-cold polymerization buffer.

Add GTP and glycerol to the tubulin solution.

Aliquot the tubulin solution into pre-chilled microplate wells.

Add the test compound, positive control, or negative control to the respective wells.

Incubate the plate on ice for a short period to allow for compound binding.

Transfer the plate to the microplate reader pre-warmed to 37°C.

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30

seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

Calculate the percentage inhibition of polymerization by comparing the rate of polymerization

in the presence of the test compound to the negative control.

This assay visualizes the effect of a compound on the microtubule network within cultured cells.

Materials:

Cancer cell line (e.g., HeLa, A549)

Cell culture medium and supplements

Glass coverslips

Test compound

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

Primary antibody against α-tubulin

Fluorophore-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Fluorescence microscope

Procedure:

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for a specified duration

(e.g., 24 hours).

Wash the cells with PBS.

Fix the cells with the chosen fixative.

Permeabilize the cells to allow antibody entry.

Block non-specific antibody binding sites.

Incubate the cells with the primary anti-α-tubulin antibody.

Wash to remove unbound primary antibody.

Incubate with the fluorophore-conjugated secondary antibody.

Wash to remove unbound secondary antibody.

Counterstain the nuclei with DAPI.
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Mount the coverslips onto microscope slides using antifade mounting medium.

Visualize the microtubule network using a fluorescence microscope and compare the

morphology of treated cells to untreated controls. Disruption of the microtubule network is

indicative of antitubulin activity.

Hypothesized Therapeutic Target 2: COX and 5-LOX
(Anti-inflammatory)
The butanamide and butenamide moieties are present in compounds known to inhibit

cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid

cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes. A

notable example is the butanamide derivative S 19812, which is a dual inhibitor of both

pathways[2].

Quantitative Data for a Structurally Related COX/LOX
Inhibitor
The following table summarizes the in vitro and ex vivo activity of a structurally related

compound with dual COX/LOX inhibitory properties.
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Compound Assay System Target IC50/ED50 Reference

S 19812 (N-

hydroxy-N-

methyl 4-(2,3-

bis-(4-

methoxyphenyl)-

thiophen-5-

yl)butanamide)

Rat

Polymorphonucle

ar Neutrophils (in

vitro)

PGE2 (COX

activity)

0.10 µmol/l

(IC50)
[2]

S 19812

Rat

Polymorphonucle

ar Neutrophils (in

vitro)

LTB4 (5-LOX

activity)

0.07 µmol/l

(IC50)
[2]

S 19812
Mice Blood (ex

vivo)

PGE2 (COX

activity)

13.1 mg/kg

(ED50)
[2]

S 19812
Mice Blood (ex

vivo)

LTB4 (5-LOX

activity)

20.8 mg/kg

(ED50)
[2]

Signaling Pathway: Arachidonic Acid Cascade
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Caption: Hypothesized dual inhibition of COX and 5-LOX pathways by N-(4-
methoxyphenyl)-2-butenamide.

Experimental Protocols
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2

enzymes.

Materials:

Purified COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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Heme cofactor

Test compound

Positive control (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

Detection system (e.g., colorimetric, fluorometric, or EIA-based to measure prostaglandin E2

production)

Procedure:

Prepare the reaction buffer containing the heme cofactor.

Add the COX-1 or COX-2 enzyme to the buffer.

Add the test compound or controls to the enzyme solution and pre-incubate.

Initiate the reaction by adding arachidonic acid.

Incubate at 37°C for a specified time.

Stop the reaction.

Quantify the amount of prostaglandin E2 produced using the chosen detection method.

Calculate the percentage inhibition and determine the IC50 value.

This assay measures the inhibition of 5-LOX, which catalyzes the conversion of arachidonic

acid to leukotrienes.

Materials:

Purified 5-LOX enzyme

Arachidonic acid

Reaction buffer (e.g., 50 mM phosphate buffer, pH 6.3)

Test compound
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Positive control (e.g., zileuton)

Spectrophotometer

Procedure:

Prepare the assay mixture containing the reaction buffer and arachidonic acid.

Add the test compound or controls to the assay mixture.

Initiate the reaction by adding the 5-LOX enzyme.

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of

conjugated dienes, a product of the 5-LOX reaction.

Calculate the initial reaction velocity.

Determine the percentage inhibition and IC50 value.

General Experimental Workflow for Target Validation
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Caption: A generalized workflow for the validation of therapeutic targets for a novel compound.

Conclusion
Based on the analysis of structurally related compounds, N-(4-methoxyphenyl)-2-butenamide
presents as a promising scaffold for the development of novel therapeutics, particularly in the

areas of oncology and inflammation. The hypothesized inhibition of tubulin polymerization and

the dual inhibition of COX and 5-LOX pathways are compelling starting points for a
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comprehensive preclinical evaluation. The experimental protocols and data presented in this

guide provide a framework for the systematic investigation of these potential therapeutic

targets. Rigorous experimental validation is crucial to confirm these hypotheses and to

elucidate the precise mechanism of action of N-(4-methoxyphenyl)-2-butenamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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